molecular formula C7H13F2N B13317293 2-(Difluoromethyl)cyclohexan-1-amine CAS No. 1461704-96-0

2-(Difluoromethyl)cyclohexan-1-amine

Cat. No.: B13317293
CAS No.: 1461704-96-0
M. Wt: 149.18 g/mol
InChI Key: HLNLZXBEVAQIMT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclohexan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclohexane ring with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)cyclohexan-1-amine typically involves the introduction of a difluoromethyl group into a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a difluoromethylating reagent in a continuous flow setup has been reported to be an effective method .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .

Scientific Research Applications

2-(Difluoromethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets through its amine and difluoromethyl groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)cyclohexan-1-amine is unique due to its specific positioning of the difluoromethyl group, which can result in different reactivity and interaction profiles compared to its isomers. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

1461704-96-0

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

2-(difluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2

InChI Key

HLNLZXBEVAQIMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)F)N

Origin of Product

United States

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